7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Description
The compound 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one (hereafter referred to as Compound A) is a chromen-4-one derivative characterized by a hydroxyl group at position 7, a 2-methoxyphenyl substituent at position 3, a methyl group at position 2, and a 4-methylpiperazinylmethyl moiety at position 6. Its molecular formula is C₂₃H₂₅NO₄, with an average molecular weight of 379.456 and a ChemSpider ID of 4505604 .
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-21(16-6-4-5-7-20(16)28-3)22(27)17-8-9-19(26)18(23(17)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJXTBLXLMADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic derivative belonging to the class of flavonoids, specifically chromones. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides an in-depth analysis of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C23H25NO4
- Molecular Weight: 393.45 g/mol
- IUPAC Name: this compound
The presence of hydroxyl, methoxy, and piperazine groups in its structure contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study focusing on its effects against various bacterial strains, it showed:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria:
Anticancer Activity
The anticancer potential of the compound has been evaluated in several cancer cell lines. Notably:
- Cytotoxicity against MCF-7 (breast cancer) cells was assessed, revealing an IC50 value of approximately 10 μM.
- A comparative study indicated that the compound exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Preliminary studies have investigated the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for cognitive function:
- AChE Inhibition Assay Results:
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays, demonstrating its ability to scavenge free radicals effectively:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 μg/mL |
| ABTS Scavenging | IC50 = 20 μg/mL |
These results suggest that the compound can mitigate oxidative stress, which is implicated in numerous diseases .
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of the compound against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The findings indicated:
- Biofilm Inhibition Concentration (MBIC):
- Staphylococcus aureus: MBIC = 31.108–62.216 μg/mL
- Pseudomonas aeruginosa: MBIC = 124.432–248.863 μg/mL
- The compound demonstrated superior biofilm inhibition compared to ciprofloxacin .
Study on Anticancer Properties
In vitro studies conducted on various cancer cell lines highlighted the compound's potential as an anticancer agent:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against several bacterial strains.
| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| This Compound | High | Moderate |
The presence of a piperazine moiety is believed to enhance the interaction with microbial targets, contributing to its potency against these pathogens .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound shows promise as an anti-inflammatory agent. Studies have demonstrated that related chromenone compounds can inhibit pro-inflammatory cytokines, effectively reducing inflammation in various models.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammatory responses. By modulating these pathways, the compound may reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Case Study on Antimicrobial Efficacy
A study evaluated the efficacy of various chromenone derivatives against infections caused by Staphylococcus aureus. Results indicated that the derivative containing the piperazine group demonstrated enhanced antibacterial activity compared to other tested compounds, suggesting a promising avenue for development into therapeutic agents .
Case Study on Anti-inflammatory Effects
In an experimental model simulating arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Piperazine Moiety Attachment
The 4-methylpiperazinyl group is typically introduced via nucleophilic substitution or aldehyde condensation :
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Alkylation : A methyl group on the chromen-4-one core reacts with a piperazine derivative (e.g., 4-methylpiperazine) under basic conditions.
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Mannich reaction : Formaldehyde and secondary amines (e.g., glycine) form intermediates that react with chromenone derivatives to introduce aminoalkyl chains .
Methoxyphenoxy Group Addition
The 2-methoxyphenoxy group is attached via etherification or Williamson synthesis :
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Alkylating agents : Phenoxy groups are introduced using alkyl halides or sulfonate esters under alkaline conditions.
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Cross-coupling : For aryl ethers, palladium-catalyzed coupling reactions (e.g., Ullmann or Buchwald–Hartwig) may be employed.
Reaction Mechanisms and Conditions
Comparative Analysis with Similar Compounds
Potential Transformations and Stability
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Oxidation/Reduction : The hydroxyl group may undergo oxidation to ketones, while the piperazine moiety could participate in redox reactions.
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Hydrolysis : Methoxy groups may hydrolyze under acidic conditions, altering the compound’s lipophilicity.
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Thermal Stability : Chromen-4-one cores generally exhibit moderate stability, but substituents like methyl or methoxy groups can influence degradation rates.
Research Findings and Biological Implications
While the exact compound is not explicitly studied in the provided sources, analogs like 7-hydroxy-3-(2-methoxyphenoxy)-... and 7-hydroxy-3-(2-methoxyphenyl)-... demonstrate:
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Antimicrobial activity : Chromenone derivatives often exhibit broad-spectrum antimicrobial effects.
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Enzyme inhibition : Piperazine-containing compounds may modulate serotonin receptors or kinases (e.g., CDK4) .
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Pharmacokinetic properties : Trifluoromethyl and piperazine groups enhance bioavailability and target affinity.
For the target compound, the methyl group at position 2 may alter steric interactions, potentially influencing biological activity compared to methoxy-substituted analogs.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring at position 3 is a critical site for modulating activity. Key analogs include:
- Compound B: 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one () Substituent: 4-methoxyphenyl (vs. 2-methoxyphenyl in Compound A). Molecular Weight: 379.456 (identical to Compound A). Melting Point: 202–204°C .
- Compound C: 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one () Substituents: 4-chlorophenyl and 2-trifluoromethyl.
Variations in the Amine Substituent at Position 8
The 4-methylpiperazinylmethyl group in Compound A is a distinguishing feature. Comparisons include:
- Compound D: 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one () Substituent: 4-methylpiperidinylmethyl (vs. piperazinyl in Compound A). Molecular Weight: 393.4755 (vs. 379.456).
Substituent Variations at Position 2
The methyl group at position 2 in Compound A contrasts with:
Melting Points and Solubility
- Key Observations: Piperazine-containing compounds (e.g., Compound B) generally exhibit higher melting points than thiomorpholine analogs (Compound G), suggesting stronger intermolecular interactions . Yields for chromenones vary widely (e.g., 9.9% for Compound G vs. 23% for Compound B), reflecting synthetic challenges in introducing bulky substituents .
Q & A
Q. What are the common synthetic routes for this chromen-4-one derivative?
The compound is typically synthesized via a Mannich reaction , which introduces the 4-methylpiperazine moiety. A representative procedure involves reacting daidzein derivatives with formaldehyde and dimethylamine in ethanol under reflux, followed by purification via recrystallization . Key steps include:
- Mannich Reaction : Ethanol (99%) as solvent, 37% formaldehyde, and 40% dimethylamine solution.
- Purification : Recrystallization from acetone or ethanol to achieve >95% purity. Table 1: Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Mannich | Formaldehyde, Dimethylamine | Ethanol | Reflux (~78°C) | 5–6 hrs | ~70% |
Q. How is the compound structurally characterized?
Spectroscopic methods are employed:
- 1H NMR : Aromatic protons (δ 6.7–7.6 ppm), methoxy groups (δ ~3.9 ppm), and methylpiperazine protons (δ 2.2–3.1 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 299.21 [M+H]+) confirm molecular weight .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-O bonds at ~1.36 Å) .
Q. What solubility properties are critical for in vitro assays?
The compound’s phenolic -OH and methylpiperazine groups confer pH-dependent solubility. Use buffered solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to enhance stability in aqueous media . For cell-based assays, DMSO is preferred for stock solutions (≤0.1% final concentration).
Advanced Research Questions
Q. How can the Mannich reaction yield be optimized?
Key variables :
- Reagent Ratios : Increase formaldehyde equivalents (1.5–2.0 mol) to drive the reaction .
- Temperature : Reflux at 78°C minimizes side products.
- Catalysis : Trace HCl (0.1 M) accelerates imine formation. Challenges : Competing hydrolysis of intermediates; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. How to resolve contradictions in NMR and MS data?
Discrepancies (e.g., unexpected peaks in 1H NMR) may arise from:
Q. What computational methods predict bioactivity and binding modes?
- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., kinases, GPCRs) using the compound’s 3D structure (PDB ID from SHELX-refined data) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Table 2: Docking Parameters
| Software | Force Field | Grid Size | Scoring Function |
|---|---|---|---|
| AutoDock | AMBER | 60×60×60 Å | Lamarckian GA |
Q. How to design enzyme inhibition assays?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀.
- Negative Controls : Include structurally related chromenones (e.g., 7-hydroxy-4-methylcoumarin) to assess specificity .
- Data Analysis : Fit dose-response curves (GraphPad Prism) and validate with Hill coefficients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
